molecular formula C18H19NO3S B2980417 Ethyl 2-(3-methylbut-2-enoylamino)-5-phenylthiophene-3-carboxylate CAS No. 686281-55-0

Ethyl 2-(3-methylbut-2-enoylamino)-5-phenylthiophene-3-carboxylate

Cat. No. B2980417
CAS RN: 686281-55-0
M. Wt: 329.41
InChI Key: CFCZUPYLHRXFHD-UHFFFAOYSA-N
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Description

Ethyl 2-(3-methylbut-2-enoylamino)-5-phenylthiophene-3-carboxylate, also known as EMT, is a chemical compound that has been widely studied for its potential applications in scientific research. EMT is a synthetic molecule that belongs to the class of thieno[3,2-b]thiophene derivatives. It has been found to possess a variety of interesting properties that make it a promising candidate for use in various fields of research.

Scientific Research Applications

Physicochemical Properties and Complex Formation

Ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates have been investigated for their acid-base properties, solubility, and chemical stability. These studies extend to the formation of complexes with Cu(II), Co(II), and Ni(II), providing a foundation for understanding the reactivity and potential applications of similar ethyl thiophene derivatives in coordination chemistry (Chekanova et al., 2014).

Synthetic Applications in Heterocyclic Chemistry

The synthesis of tetrahydroquinoline derivatives demonstrates the reactivity of similar ethyl thiophene carboxylates with nitrobenzaldehydes, leading to a variety of products with potential pharmaceutical applications (Bombarda et al., 1992). Additionally, the bifunctional thiophene derivatives' synthetic utility has been explored, indicating their role in generating polyfunctional substituted thiophenes with promising antimicrobial activities (Abu‐Hashem et al., 2011).

Catalytic and Annulation Reactions

The potential for ethyl 2-methyl-2,3-butadienoate and similar derivatives to act as 1,4-dipole synthons in [4 + 2] annulation with N-tosylimines has been demonstrated, highlighting their utility in organic synthesis to create highly functionalized tetrahydropyridines with complete regioselectivity (Zhu et al., 2003).

Practical Synthesis Methods

A safe and efficient process for preparing ethyl 2-methylthiophene-3-carboxylate has been devised, showcasing the operational simplicity and avoidance of strong bases, which may be applicable to the synthesis of related ethyl thiophene carboxylates (Kogami & Watanabe, 2011).

Carboxyl-Protecting Groups in Peptide Chemistry

The 2-(diphenylphosphino)ethyl group has been used for carboxyl-protection of amino acids or peptides, a strategy that could be applied to the protection of carboxyl groups in ethyl thiophene carboxylates, demonstrating their versatility in peptide synthesis (Chantreux et al., 1984).

properties

IUPAC Name

ethyl 2-(3-methylbut-2-enoylamino)-5-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c1-4-22-18(21)14-11-15(13-8-6-5-7-9-13)23-17(14)19-16(20)10-12(2)3/h5-11H,4H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFCZUPYLHRXFHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C=C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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